5-Bromoisoxazole-3-carboxylicacid
Description
Significance of Isoxazole (B147169) Ring Systems as Privileged Scaffolds in Organic Chemistry
Isoxazoles, a class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are recognized as "privileged scaffolds" in organic and medicinal chemistry. rsc.orgnih.govrsc.org This distinction arises from their frequent appearance in a wide array of biologically active compounds and their ability to serve as versatile building blocks in organic synthesis. rsc.orgresearchgate.netresearchgate.net The isoxazole ring's unique electronic and structural features, including its electron-rich aromatic character and a weak nitrogen-oxygen bond susceptible to cleavage under specific conditions, contribute to its utility. rsc.orgresearchgate.net This allows for the manipulation of substituents to create complex derivatives and for the ring to be opened when necessary, providing access to other valuable difunctionalized compounds. researchgate.net
The incorporation of isoxazole moieties into molecules can enhance their pharmacological properties, improve pharmacokinetic profiles, increase efficacy, and reduce toxicity. rsc.orgbohrium.com As a result, isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.orgresearchgate.netsemanticscholar.orgnih.gov The development of novel synthetic strategies, such as transition metal-catalyzed cycloadditions and green chemistry approaches, has further expanded the accessibility and diversity of isoxazole derivatives for drug discovery and materials science applications. rsc.orgresearchgate.netrsc.org
Role of Halogenated Heterocyclic Carboxylic Acids as Strategic Synthetic Intermediates
Halogenated heterocyclic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to a heterocyclic ring, are crucial intermediates in synthetic organic chemistry. sigmaaldrich.com The presence of a halogen atom significantly influences the reactivity of the heterocyclic system, often serving as a handle for further functionalization through various reactions, including palladium-catalyzed cross-coupling reactions like the Suzuki and Masuda borylation-Suzuki coupling sequences. sigmaaldrich.commdpi.com This strategic placement of a halogen allows for the construction of more complex molecular architectures. nih.gov
When a carboxylic acid group is also present on the halogenated heterocycle, the resulting molecule becomes an even more powerful synthetic building block. Carboxylic acids are fundamental in organic synthesis, serving as precursors to a wide range of other functional groups such as esters, amides, and acid halides. numberanalytics.comnumberanalytics.comwikipedia.org The combination of a reactive halogen and a versatile carboxylic acid group on a heterocyclic core provides chemists with a powerful tool for creating diverse libraries of compounds for various applications, including the development of pharmaceuticals and agrochemicals. numberanalytics.comchemimpex.com The acidity of the carboxylic acid group and the reactivity of the carbon-halogen bond can be fine-tuned by the nature of the heterocyclic ring and the other substituents present. numberanalytics.com
Historical Context and Current Research Directions in Bromoisoxazole Chemistry
The study of isoxazoles has a rich history, with their synthesis and reactivity being explored for many decades. The two primary routes for constructing the isoxazole ring involve the 1,3-dipolar cycloaddition of alkynes with nitrile oxides and the reaction of hydroxylamine (B1172632) with a three-carbon component like a 1,3-diketone. researchgate.net The introduction of a bromine atom onto the isoxazole ring adds another layer of synthetic versatility, allowing for further elaboration of the molecular structure.
Current research in bromoisoxazole chemistry is vibrant and multifaceted. One significant area of focus is the development of novel synthetic methodologies to access functionalized bromoisoxazoles with high efficiency and selectivity. researchgate.net For example, an efficient transformation of 2-aryl-1,1-dibromocyclopropanes has been developed to produce arylated 5-bromoisoxazoles. researchgate.net
In the realm of medicinal chemistry, bromoisoxazole derivatives are being investigated for a range of therapeutic applications. For instance, isoxazole-containing compounds are being explored as xanthine (B1682287) oxidase inhibitors for the potential treatment of gout. nih.govnih.gov Furthermore, isoxazole-3-carboxamides are being studied as antagonists for the transient receptor potential vanilloid 1 (TRPV1), a target for pain and inflammation. researchgate.net The ability to modify the bromoisoxazole scaffold allows for the optimization of biological activity and physicochemical properties. researchgate.net The ongoing exploration of bromoisoxazole chemistry continues to yield new compounds with promising applications in both medicine and materials science. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO3/c5-3-1-2(4(7)8)6-9-3/h1H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYPFKPOBSIPGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 5 Bromoisoxazole 3 Carboxylic Acid
Chemical Reactivity Profile of the Bromine Moiety on the Isoxazole (B147169) Ring
The reactivity of the bromine atom on the isoxazole ring is significantly influenced by the electronic nature of the heterocyclic system. The isoxazole ring is considered electron-deficient, which dictates the types of reactions that can occur at the C-5 position.
Nucleophilic Substitution Reactions at the C-5 Position of Bromoisoxazoles
The C-5 position of the isoxazole ring, bearing a bromine atom, is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of electron-withdrawing groups on the ring, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. openstax.orglibretexts.org In the case of 5-bromoisoxazole-3-carboxylic acid, both the nitrogen atom in the isoxazole ring and the C-3 carboxylic acid group contribute to the electron-deficient character of the ring, thereby activating the C-5 position for nucleophilic attack.
The general mechanism for SNAr involves two main steps: the addition of a nucleophile to the carbon atom bearing the leaving group (in this case, bromide), followed by the elimination of the leaving group to restore the aromaticity of the ring. openstax.org A variety of nucleophiles can be employed in these reactions, leading to a wide array of substituted isoxazoles. Research on related 5-haloisoxazole systems has demonstrated successful substitutions with various nucleophiles. For instance, studies on 5-nitroisoxazoles have shown that the nitro group can be readily displaced by a range of nucleophiles, highlighting the susceptibility of the C-5 position to this type of reaction. rsc.org
| Leaving Group at C-5 | Nucleophile | Product Type | General Conditions |
|---|---|---|---|
| -Br | RO⁻ (Alkoxides) | 5-Alkoxyisoxazole | Base (e.g., NaH) in an aprotic solvent |
| -Br | R₂NH (Amines) | 5-Aminoisoxazole | Often requires heating, may use a base |
| -Br | RS⁻ (Thiolates) | 5-Thioetherisoxazole | Base (e.g., K₂CO₃) in a polar aprotic solvent |
| -NO₂ | Various Nucleophiles | Polysubstituted Isoxazoles | Mild reaction conditions rsc.org |
Electrophilic Aromatic Substitution Potentials of the Isoxazole Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. masterorganicchemistry.com In contrast to electron-rich aromatic rings, the electron-deficient nature of the isoxazole ring makes it less reactive towards electrophiles. However, substitution is still possible, with the regioselectivity being a key consideration. For the parent isoxazole ring, electrophilic attack is known to occur preferentially at the C-4 position. reddit.com This is because the intermediate carbocation formed by attack at C-4 is more stable than the intermediates formed from attack at the C-3 or C-5 positions.
In 5-bromoisoxazole-3-carboxylic acid, the situation is further complicated by the directing effects of the existing substituents. Both the bromine atom and the carboxylic acid group are deactivating groups, meaning they withdraw electron density from the ring and make it even less susceptible to electrophilic attack than the parent isoxazole. libretexts.org These groups generally direct incoming electrophiles to the meta position in benzene (B151609) rings. In the context of the isoxazole ring, the only available position for substitution is C-4. Therefore, any successful electrophilic substitution on this substrate would be expected to occur at the C-4 position, although the reaction would likely require harsh conditions due to the deactivated nature of the ring.
Transformations Involving the Carboxylic Acid Functionality
The carboxylic acid group at the C-3 position is a versatile functional handle that can be transformed through various reactions, most notably through decarboxylation to form new carbon-carbon bonds.
Decarboxylative Coupling Reactions for Carbon-Carbon Bond Formation
Decarboxylative coupling has emerged as a powerful strategy in organic synthesis, allowing for the use of readily available carboxylic acids as sources of organic radicals or nucleophiles for the formation of new C-C bonds. nih.govmasterorganicchemistry.com This approach is particularly valuable for heteroaromatic carboxylic acids.
A cutting-edge method for the functionalization of carboxylic acids is metallaphotoredox catalysis. nih.govresearchgate.net This dual catalytic system combines a photocatalyst, which becomes a potent oxidant or reductant upon visible light irradiation, with a transition metal co-catalyst (often nickel or iron). chemrxiv.orgchemrxiv.org The general mechanism involves the photocatalyst initiating a single-electron transfer (SET) with the carboxylate, leading to the formation of a carboxyl radical. This radical readily extrudes carbon dioxide to generate an isoxazol-3-yl radical. This radical can then engage with the transition metal catalyst in a cross-coupling cycle to form a new carbon-carbon bond with a suitable coupling partner, such as an aryl halide. researchgate.net
This methodology allows for the coupling of heteroaromatic carboxylic acids with a wide range of partners under mild reaction conditions. chemrxiv.orgchemrxiv.org The functional group tolerance is typically high, making it a valuable tool for late-stage functionalization in complex molecule synthesis.
| Component | Example | Function |
|---|---|---|
| Photocatalyst | Iridium or Ruthenium complexes | Absorbs light and initiates single-electron transfer |
| Transition Metal Catalyst | Nickel or Iron salts | Participates in the cross-coupling cycle with the generated radical chemrxiv.org |
| Carboxylic Acid | 5-Bromoisoxazole-3-carboxylic acid | Radical precursor |
| Coupling Partner | Aryl halides, Alkyl halides | Provides the second component for the new C-C bond |
| Base | Organic or inorganic base | Deprotonates the carboxylic acid to form the active carboxylate |
Beyond photoredox catalysis, transition metals alone can mediate the decarboxylative coupling of heteroaromatic carboxylic acids. illinois.edu Palladium and copper are commonly used catalysts for these transformations. researchgate.net In a typical palladium-catalyzed cycle, the mechanism may involve the oxidative addition of an aryl halide to a low-valent palladium species. The resulting palladium(II) complex can then react with the carboxylate of the isoxazole, leading to a decarboxylation event and the formation of a palladacycle intermediate. Subsequent reductive elimination furnishes the coupled product and regenerates the active catalyst. illinois.edu
These methods provide a powerful alternative to traditional cross-coupling reactions that often require the pre-synthesis of organometallic reagents. The use of carboxylic acids as the coupling partner is advantageous due to their stability, availability, and the release of carbon dioxide as the only byproduct. illinois.edu While the scope of these reactions can be broad, they often require elevated temperatures to facilitate the decarboxylation step. rsc.orgrsc.org
Carboxylic Acid Activated Transformations (e.g., Esterifications, Amidation)
The carboxylic acid group of 5-bromoisoxazole-3-carboxylic acid is a key functional handle that allows for a variety of chemical transformations, most notably esterification and amidation. These reactions typically proceed via the activation of the carboxylic acid, enhancing its electrophilicity towards nucleophilic attack by alcohols or amines.
Esterification:
The conversion of 5-bromoisoxazole-3-carboxylic acid to its corresponding esters can be achieved through several established methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. masterorganicchemistry.comchemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. masterorganicchemistry.comlibretexts.org
Another effective method for esterification, particularly for sterically hindered substrates, is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is known to suppress side reactions and provide high yields at room temperature. organic-chemistry.org The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol.
While specific studies on the esterification of 5-bromoisoxazole-3-carboxylic acid are not extensively detailed in the provided results, the general principles of carboxylic acid esterification are directly applicable. For instance, the related compound 5-methylisoxazole-3-carboxylic acid serves as a reactant in esterification reactions. sigmaaldrich.com
Amidation:
The formation of amides from 5-bromoisoxazole-3-carboxylic acid is a crucial transformation for the synthesis of biologically active molecules. nih.gov Direct amidation by heating the carboxylic acid with an amine is generally not efficient and requires high temperatures. Therefore, activating agents are typically employed. bohrium.com
Similar to esterification, carbodiimides like DCC can be used to facilitate amide bond formation. Other modern coupling agents include (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which has been shown to be effective for the amidation of various carboxylic acids under basic conditions. lookchemmall.com Heterogeneous catalysts, such as niobium(V) oxide (Nb₂O₅), have also been developed for the direct amidation of carboxylic acids with amines. researchgate.netscilit.com The catalytic activity of Nb₂O₅ is attributed to the activation of the carbonyl group by Lewis acid sites on the catalyst surface. researchgate.netscilit.com
The synthesis of peptides and other complex molecules often relies on the robust and high-yielding nature of these activated amidation reactions. nih.gov For example, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been successfully incorporated into peptides using solid-phase synthesis techniques, highlighting the utility of isoxazole carboxylic acids in forming amide bonds. nih.gov The synthesis of oxazolidinones with antibacterial properties from 3-bromoisoxazole-5-carboxylic acid further underscores the importance of amidation in medicinal chemistry. chemicalbook.com
Table 1: Common Reagents for Esterification and Amidation of Carboxylic Acids
| Transformation | Reagent/Catalyst | Conditions | Key Features |
|---|---|---|---|
| Esterification | Alcohol, H₂SO₄ (catalyst) | Heating | Reversible, excess alcohol drives equilibrium. masterorganicchemistry.comchemguide.co.uk |
| Alcohol, DCC, DMAP (catalyst) | Room Temperature | High yields, suitable for sterically hindered substrates. organic-chemistry.org | |
| Amidation | Amine, DCC | Room Temperature | Forms a stable amide bond. |
| Amine, Nb₂O₅ (catalyst) | Heating | Reusable heterogeneous catalyst. researchgate.netscilit.com | |
| Amine, (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | Basic conditions | Efficient coupling agent. lookchemmall.com |
Ring-Opening and Rearrangement Mechanisms in Isoxazole Carboxylic Acid Chemistry
The isoxazole ring, while aromatic, is susceptible to cleavage and rearrangement under various conditions due to the inherent weakness of the N-O bond. wikipedia.org These transformations are of significant synthetic interest as they provide pathways to diverse molecular scaffolds.
Reductive Ring Opening Pathways of Isoxazoles
The reductive cleavage of the isoxazole ring is a well-established transformation that typically proceeds via catalytic hydrogenation. This process breaks the weak N-O bond, leading to the formation of an enamino ketone or a related β-dicarbonyl compound. For instance, the catalytic reduction of diesters of 4-carboxy-5-methylisoxazol-3-ylacetic acid leads to the formation of (E)-2-acetyl-3-aminopent-2-enedioic acid diesters. electronicsandbooks.com
The general mechanism for the reductive ring opening of isoxazoles involves the following key steps:
Hydrogenolysis of the N-O bond: The reaction is initiated by the cleavage of the labile N-O bond upon exposure to a catalyst (e.g., Palladium on carbon, Raney Nickel) and a hydrogen source.
Formation of an enaminone intermediate: This cleavage results in the formation of a vinylogous β-amino ketone or ester, often referred to as an enaminone.
Further transformations: The resulting enaminone can be stable or undergo further reactions such as hydrolysis to a 1,3-dicarbonyl compound or reduction of the ketone and/or enamine moieties depending on the reaction conditions.
The specific outcome of the reductive ring opening can be influenced by the nature of the substituents on the isoxazole ring and the choice of catalyst and reaction conditions.
Complex Rearrangements Leading to Different Heterocyclic Systems
Isoxazole carboxylic acids and their derivatives can undergo a variety of fascinating and synthetically useful rearrangements to afford different heterocyclic systems. These transformations often proceed through reactive intermediates generated by thermal, photochemical, or catalyst-mediated ring-opening of the isoxazole core.
Isoxazole to Oxazole Rearrangement: One of the most studied rearrangements is the conversion of isoxazoles into oxazoles. This can occur under photochemical conditions, where UV irradiation leads to the cleavage of the N-O bond to form a transient azirine intermediate, which then rearranges to the more stable oxazole. wikipedia.orgnih.gov Base-catalyzed rearrangements have also been reported. For example, the treatment of certain isoxazole derivatives with a base can induce a rearrangement to an oxazole. rsc.org The proposed mechanism involves a base-initiated process followed by a Neber-type rearrangement to an azirine, which then opens to a nitrile ylide that cyclizes to the oxazole. rsc.org
Isoxazole to Pyridone Rearrangement: A notable rearrangement involves the conversion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates into 4-oxo-1,4-dihydropyridine-3-carboxylates. nih.gov This transformation is mediated by molybdenum hexacarbonyl (Mo(CO)₆) in wet acetonitrile. nih.gov The reaction likely proceeds through a molybdenum-complexed nitrene intermediate formed upon N-O bond cleavage, which then orchestrates the ring expansion to the pyridone system.
Other Rearrangements: Substituted N-(isoxazol-4-yl)thioureas have been shown to undergo transformation in the presence of hexacarbonylmolybdenum and acid to yield functionalized thiazoles. capes.gov.br This reaction highlights the versatility of the isoxazole ring as a precursor to other five-membered heterocyclic systems.
Table 2: Selected Rearrangements of Isoxazole Derivatives
| Starting Isoxazole Derivative | Reagents/Conditions | Product Heterocycle | Reference |
|---|---|---|---|
| 3,5-dimethylisoxazole | UV irradiation (photochemical) | Oxazole | nih.gov |
| Substituted Isoxazoles | Base (e.g., Cs₂CO₃) | Oxazole | rsc.org |
| Methyl 2-(isoxazol-5-yl)-3-oxopropanoates | Mo(CO)₆, H₂O, MeCN | 4-Oxo-1,4-dihydropyridine-3-carboxylate | nih.gov |
| N-(isoxazol-4-yl)thioureas | Mo(CO)₆, Acid | 2-Aminothiazole | capes.gov.br |
Derivatization and Advanced Functionalization Strategies of 5 Bromoisoxazole 3 Carboxylic Acid
Esterification and Amidation Reactions of the Carboxylic Acid Group
The carboxylic acid functionality of 5-bromoisoxazole-3-carboxylic acid is a prime site for modification, most commonly through esterification and amidation reactions.
Esterification is a fundamental reaction that converts carboxylic acids into esters. This transformation is typically acid-catalyzed and involves the reaction of the carboxylic acid with an alcohol. libretexts.orgchemguide.co.uk The Fischer esterification, a classic method, utilizes an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid to drive the equilibrium towards the ester product. libretexts.orgmasterorganicchemistry.com For more sensitive or sterically hindered substrates, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed to facilitate the reaction under milder conditions. organic-chemistry.org
Amidation , the formation of an amide from a carboxylic acid and an amine, is another crucial derivatization strategy. youtube.com Direct conversion can be achieved by heating the ammonium (B1175870) salt of the carboxylic acid. libretexts.org However, for more controlled and efficient amide bond formation, coupling reagents are often used. Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in combination with a base such as dimethylaminopyridine (DMAP) are commonly employed to activate the carboxylic acid for nucleophilic attack by the amine. mdpi.comnih.gov This method has been successfully used to synthesize a variety of isoxazole-carboxamide derivatives. nih.govnih.gov
Formation of Carboxamide and Carbohydrazide (B1668358) Derivatives from Isoxazole (B147169) Carboxylic Acids
Building upon the fundamental amidation reaction, the synthesis of carboxamide and carbohydrazide derivatives of isoxazole carboxylic acids has been extensively explored, leading to compounds with significant biological potential.
Carboxamide derivatives are synthesized by coupling the isoxazole carboxylic acid with various primary or secondary amines. nih.govnih.gov This process often involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride by treatment with thionyl chloride, followed by condensation with the desired amine. nih.gov Alternatively, as mentioned previously, coupling agents can be utilized for a one-pot synthesis. nih.govnih.gov These synthetic approaches allow for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's properties.
Carbohydrazide derivatives are formed through the reaction of an isoxazole carboxylic acid derivative, typically an ester, with hydrazine (B178648) hydrate. kuey.netresearchgate.net This reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the alkoxy group of the ester. The resulting carbohydrazide can serve as a key intermediate for the synthesis of further derivatives. For instance, 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide has been used to generate N'-substituted derivatives with potential immunosuppressive activities. nih.gov
Cross-Coupling Methodologies for Selective C-C Bond Formation
The bromine atom at the C-5 position of the isoxazole ring provides a handle for various cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the introduction of diverse structural motifs.
Suzuki-Miyaura Cross-Coupling on Bromoisoxazoles
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.govorganic-chemistry.org This reaction has been successfully applied to 5-bromoisoxazoles to synthesize a variety of 3,5-disubstituted and trisubstituted isoxazoles. researchgate.netnih.gov The reaction typically employs a palladium catalyst, such as Pd2(dba)3, in combination with a suitable phosphine (B1218219) ligand, like P(t-Bu)3·HBF4, and a base. The choice of ligand can be crucial in suppressing side reactions and achieving high yields of the desired coupled product. researchgate.net
Palladium-Catalyzed Functionalizations and Their Scope
Beyond the Suzuki-Miyaura reaction, palladium catalysis offers a broad scope for the functionalization of bromoisoxazoles. Palladium-catalyzed reactions can be used to introduce a wide range of substituents, including alkyl, aryl, and vinyl groups. nih.gov For example, palladium-catalyzed carbonylative cyclization of unsaturated carboxylic acids has been used to synthesize cyclic anhydrides. universiteitleiden.nl Furthermore, palladium-catalyzed C-H activation has emerged as a powerful tool for direct functionalization. A 5-methylisoxazole-3-carboxamide (B1215236) directing group has been utilized to achieve palladium-catalyzed acetoxylation of primary γ-C(sp3)-H bonds in amino acids. nih.gov These methodologies highlight the versatility of palladium catalysis in expanding the chemical space accessible from 5-bromoisoxazole-3-carboxylic acid and its derivatives.
Regioselective Functionalization at the C-4 Position of Isoxazoles
While the C-5 position is readily functionalized via the bromo substituent, the C-4 position of the isoxazole ring can also be selectively modified, primarily through metallation strategies.
Synthesis of Multifunctionalized Isoxazole Derivatives for Diversification
The strategic functionalization of the 5-bromoisoxazole-3-carboxylic acid scaffold is pivotal for generating a diverse library of isoxazole derivatives for various applications, including drug discovery. The presence of two distinct and reactive functional groups—the bromine atom at the C5 position and the carboxylic acid at the C3 position—allows for a wide range of chemical transformations. These modifications can be performed in a controlled, sequential manner to introduce multiple points of diversity, leading to a vast chemical space of multifunctionalized isoxazoles.
The primary strategies for diversification revolve around two main axes: reactions at the C5-bromo position and transformations of the C3-carboxylic acid group. Palladium-catalyzed cross-coupling reactions are the cornerstone for modifying the C5 position, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the carboxylic acid group can be readily converted into a variety of other functional groups, most notably amides, through well-established coupling protocols.
Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position
The bromine atom on the isoxazole ring is an excellent handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are highly efficient and tolerate a wide range of functional groups, making them ideal for the late-stage functionalization of the isoxazole core. For these reactions to proceed efficiently, the carboxylic acid is typically protected as an ester, most commonly a methyl or ethyl ester, to prevent interference with the catalytic cycle.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the C5 position of the isoxazole and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of 5-arylisoxazole derivatives. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, in the presence of a phosphine ligand and a base. The choice of ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. researchgate.net The use of bulky phosphine ligands has been shown to be effective in suppressing the formation of ketone byproducts in the coupling of 5-bromoisoxazoles. researchgate.net
| Entry | Aryl Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃·HBF₄ | Cs₂CO₃ | Dioxane | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME | 78 |
| 4 | 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester | P1-xantphos | K₃PO₄ | Toluene | 88 nih.gov |
Sonogashira Coupling:
The Sonogashira coupling enables the introduction of alkyne moieties at the C5 position, leading to the formation of 5-alkynylisoxazoles. These derivatives are valuable intermediates that can undergo further transformations, such as cycloadditions or reductions. The reaction involves the coupling of the 5-bromoisoxazole (B1592306) with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. organic-chemistry.org Copper-free Sonogashira protocols have also been developed and are gaining prominence. organic-chemistry.orgresearchgate.net
| Entry | Terminal Alkyne | Catalyst/Co-catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 90 |
| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | 85 |
| 3 | Propargyl alcohol | PdCl₂(PCy₃)₂ | Cs₂CO₃ | Dioxane | 75 organic-chemistry.org |
| 4 | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / P(p-tol)₃ | DBU | N/A | 89 beilstein-journals.org |
Heck Coupling:
The Heck reaction provides a means to introduce alkenyl groups at the C5 position by coupling the 5-bromoisoxazole with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com This reaction is highly regioselective and typically yields the E-isomer of the resulting 5-alkenylisoxazole. The efficiency of the Heck reaction can be influenced by the nature of the alkene, the catalyst system, and the reaction conditions. beilstein-journals.orgnih.gov
| Entry | Alkene | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 82 |
| 2 | Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 88 |
| 3 | 1-Octene | Pd(OAc)₂ / PPh₃ | NaOAc | DMA | 70 |
Functionalization of the C3-Carboxylic Acid Group
The carboxylic acid at the C3 position is a versatile functional group that can be readily transformed into a wide array of other functionalities, most commonly amides and esters. These transformations are typically high-yielding and can be performed under mild conditions, making them suitable for the diversification of the isoxazole scaffold after modifications at the C5 position.
Amide Bond Formation:
The conversion of the carboxylic acid to an amide is one of the most common and important transformations in medicinal chemistry. hepatochem.com This is typically achieved by activating the carboxylic acid with a coupling reagent, followed by the addition of a primary or secondary amine. A vast number of coupling reagents are available, including carbodiimides like DCC and EDC, as well as more advanced reagents like HATU and HOBt, which can suppress racemization and improve yields. luxembourg-bio.comgrowingscience.com This strategy allows for the introduction of a diverse range of substituents via the corresponding amine building blocks.
| Entry | Amine | Coupling Reagent/Additive | Base | Solvent | Yield (%) |
| 1 | Benzylamine | EDC / HOBt | DIPEA | DCM | 95 |
| 2 | Morpholine | HATU | Et₃N | DMF | 92 |
| 3 | Aniline | DCC / DMAP | N/A | THF | 85 |
| 4 | Glycine methyl ester | PyBOP | DIPEA | Acetonitrile | 88 |
By employing a combination of these derivatization strategies, a multitude of multifunctionalized isoxazole derivatives can be synthesized. For instance, a Suzuki coupling can be performed on methyl 5-bromoisoxazole-3-carboxylate to introduce an aryl group at the C5 position, followed by hydrolysis of the ester and subsequent amide coupling to introduce further diversity at the C3 position. This sequential and orthogonal functionalization approach provides a powerful platform for the generation of novel isoxazole-based compounds with tailored properties.
Advanced Synthetic Applications of 5 Bromoisoxazole 3 Carboxylic Acid As a Chemical Synthon
Strategic Building Block for the Construction of Complex Heterocyclic Systems
The inherent reactivity of 5-bromoisoxazole-3-carboxylic acid makes it an excellent building block for synthesizing complex, multi-ring heterocyclic systems. The bromine atom at the C5 position and the carboxylic acid at the C3 position serve as orthogonal handles for sequential chemical modifications, enabling the construction of fused and linked heterocyclic frameworks.
The isoxazole (B147169) ring can be a key component in building diverse bioactive molecules. researchgate.net For instance, the general reactivity of bromo-substituted heterocycles allows for their participation in intramolecular cyclization reactions. By first modifying the carboxylic acid group into a suitable nucleophilic or electrophilic partner, a subsequent reaction involving the bromine atom can lead to the formation of a new fused ring. This strategy has been employed in the synthesis of various fused isoxazoles, such as tropone-fused isoxazoles. mdpi.com While a direct example starting from 5-bromoisoxazole-3-carboxylic acid is specific, the principle is well-established. For example, 3-acetyl-5-bromotropolone reacts with hydroxylamine (B1172632) hydrochloride to yield 5-bromo-3-methyltropono[d]isoxazole, demonstrating the utility of a bromo-isoxazole core in creating fused systems. mdpi.com
Furthermore, the isoxazole nucleus itself can be constructed via cycloaddition reactions, and derivatives like 5-bromoisoxazole-3-carboxylic acid represent stable intermediates that can be further elaborated. mdpi.com The presence of the two functional groups allows for a programmed approach to synthesis, where one group can be reacted selectively while the other remains for a later transformation, leading to complex structures that would be difficult to access through other means.
Precursor in the Synthesis of Highly Functionalized Isoxazoles
The dual functionality of 5-bromoisoxazole-3-carboxylic acid makes it an ideal precursor for producing a diverse library of highly functionalized isoxazoles. The bromine atom is particularly amenable to modern cross-coupling reactions, while the carboxylic acid provides a classic site for derivatization.
The C5-bromo substituent readily participates in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of carbon-based substituents. researchgate.net These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Common Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids to form 5-aryl- or 5-vinyl-isoxazole-3-carboxylic acids. researchgate.net
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties at the 5-position. beilstein-archives.orgresearchgate.net
Heck Coupling: Reaction with alkenes to yield 5-alkenyl-isoxazole-3-carboxylic acids. beilstein-archives.orgresearchgate.net
These transformations are powerful because they tolerate a wide range of functional groups on the coupling partner, enabling the synthesis of isoxazoles with tailored electronic and steric properties. wikipedia.org For instance, coupling with various arylboronic acids can introduce substituted phenyl rings, a common motif in pharmacologically active molecules. researchgate.netnih.govnih.gov
Concurrently, the carboxylic acid group at the C3 position is a versatile handle for further modification through well-established reactions. nih.gov Derivatization is often performed to modify a molecule's properties or to prepare it for subsequent reaction steps. researchgate.netthermofisher.com
Carboxylic Acid Derivatization Reactions:
Esterification: Conversion to esters, which can alter solubility and act as protecting groups. mdpi.com
Amidation: Reaction with amines to form amides, a key linkage in peptides and other bioactive compounds. This is one of the most common derivatization reactions for carboxylic acids. nih.gov
Reduction: Reduction to a primary alcohol, providing another site for functionalization.
This two-pronged reactivity allows for a combinatorial approach to synthesis. One can first perform a cross-coupling reaction at the C5 position and then derivatize the C3 carboxylic acid, or vice versa, to rapidly generate a large number of distinct, highly functionalized isoxazole derivatives from a single starting material.
Table 1: Exemplary Reactions for Functionalizing 5-Bromoisoxazole-3-carboxylic Acid
| Reaction Type | Position | Reagent Class | Resulting Functional Group | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | C5-Br | Arylboronic Acids | C5-Aryl | researchgate.net |
| Sonogashira Coupling | C5-Br | Terminal Alkynes | C5-Alkynyl | beilstein-archives.orgresearchgate.net |
| Heck Coupling | C5-Br | Alkenes | C5-Alkenyl | researchgate.net |
| Amidation | C3-COOH | Amines | C3-Amide | nih.gov |
| Esterification | C3-COOH | Alcohols | C3-Ester | mdpi.com |
Role in the Design and Synthesis of Novel Organic Materials and Chemical Probes
The isoxazole scaffold is a valuable component in the design of functional organic materials and chemical probes due to its electronic properties and rigid structure. 5-Bromoisoxazole-3-carboxylic acid serves as an excellent starting point for such molecules, as its functional handles allow for the systematic tuning of photophysical and electronic characteristics.
The development of fluorescent probes often relies on creating conjugated systems where absorption and emission wavelengths can be finely controlled. beilstein-archives.org By using 5-bromoisoxazole-3-carboxylic acid, chemists can employ cross-coupling reactions to attach various aromatic and heteroaromatic systems to the C5 position. researchgate.net This extends the π-conjugation of the molecule, which is a key strategy for shifting fluorescence to longer wavelengths and developing sensors. The carboxylic acid group can be used to attach the probe to a biomolecule or to improve water solubility.
Similarly, in the field of organic materials science, building blocks that allow for the construction of well-defined, conjugated oligomers and polymers are in high demand for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to perform iterative cross-coupling reactions starting from di-functionalized monomers like 5-bromoisoxazole-3-carboxylic acid (after conversion of the acid to a suitable group) is a powerful strategy for creating these advanced materials. While direct examples using this exact compound are specialized, the synthetic strategies are broadly applicable to bromo-carboxy-substituted heterocycles. beilstein-archives.orgresearchgate.net
Application in the Development of Unnatural Amino Acids and Peptidomimetics
Unnatural amino acids are crucial tools in drug discovery and chemical biology, used to create peptides and proteins with enhanced stability, novel structures, and tailored functions. princeton.edusigmaaldrich.com 5-Bromoisoxazole-3-carboxylic acid and its derivatives are valuable precursors for a specific class of unnatural amino acids where the isoxazole ring acts as a stable, planar scaffold. nih.gov
The isoxazole moiety can function as a bioisostere for peptide bonds or aromatic amino acid side chains, helping to create peptidomimetics with improved pharmacological properties, such as resistance to enzymatic degradation. sigmaaldrich.comnih.gov The synthesis of these structures often involves incorporating bifunctional building blocks that contain both an amino and a carboxylic acid group.
Starting from 5-bromoisoxazole-3-carboxylic acid, the bromine atom can be converted into an amino group or a precursor thereof, while the existing carboxylic acid provides the other necessary functionality. For example, 5-amino-3-methyl-isoxazole-4-carboxylic acid, a related structure, has been successfully incorporated into peptide chains as a novel β-amino acid. nih.govmdpi.com This demonstrates the feasibility of using isoxazole carboxylic acids in solid-phase peptide synthesis. The amino group of this β-amino acid can be coupled to the N-terminus of a resin-bound peptide. nih.govmdpi.com This approach allows the isoxazole unit to be placed at specific positions within a peptide sequence, enabling the study of its effects on peptide conformation and activity. nih.gov
Analytical and Spectroscopic Characterization Techniques in Research on Bromoisoxazole Carboxylic Acids
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of bromoisoxazole carboxylic acids. Both ¹H and ¹³C NMR provide critical information about the molecular framework, while 2D-NMR techniques, such as COSY and HMBC, establish connectivity between different parts of the molecule. ipb.pt
In the ¹H NMR spectrum of a carboxylic acid, the acidic proton of the carboxyl group (–CO₂H) is typically observed as a broad singlet at a significantly downfield chemical shift, often in the range of 10–12 ppm. libretexts.org This distinctive signal is highly dependent on concentration and solvent due to variations in hydrogen bonding. The protons on the isoxazole (B147169) ring will have characteristic chemical shifts and coupling constants that are influenced by the bromine substituent and the carboxylic acid group.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid group in isoxazole derivatives typically resonates in the range of 160-180 ppm. libretexts.org The carbons of the isoxazole ring will also show distinct signals, with their chemical shifts influenced by the electronegative nitrogen and oxygen atoms within the ring, as well as the bromine atom. For instance, in related isoxazole structures, the C-3 and C-5 carbons exhibit characteristic shifts that aid in their assignment. researchgate.net
Advanced 2D-NMR experiments are crucial for unambiguous assignment of all proton and carbon signals. For example, Heteronuclear Multiple Bond Correlation (HMBC) spectra can show correlations between the carboxylic acid proton and the C-3 carbon of the isoxazole ring, confirming their connectivity. ipb.pt Similarly, ¹H-¹H Correlation Spectroscopy (COSY) can identify protons that are coupled to each other within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 5-Bromoisoxazole-3-carboxylic acid. The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands. echemi.comspectroscopyonline.com
A very broad absorption band is typically observed in the region of 2500–3300 cm⁻¹, which is characteristic of the O–H stretching vibration of the carboxylic acid group. spectroscopyonline.comopenstax.org This broadening is a result of strong intermolecular hydrogen bonding between the carboxylic acid molecules, forming dimers in the solid state and in concentrated solutions. openstax.orgresearchgate.net
A strong and sharp absorption peak corresponding to the C=O (carbonyl) stretching vibration is expected between 1710 and 1760 cm⁻¹. openstax.org The exact position of this band can be influenced by whether the acid exists as a monomer or a hydrogen-bonded dimer, with the dimeric form typically absorbing at a lower frequency (around 1710 cm⁻¹). openstax.org The presence of the isoxazole ring, being an aromatic system, may slightly lower this frequency due to conjugation.
Additionally, a C–O stretching vibration is typically observed in the region of 1210–1320 cm⁻¹. spectroscopyonline.com The presence of the bromine atom will also give rise to a C-Br stretching vibration, which typically appears in the fingerprint region of the spectrum.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (ESI-MS, LC-MS)
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and to gain insight into the structure of 5-Bromoisoxazole-3-carboxylic acid through its fragmentation pattern. Electrospray ionization (ESI) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for the analysis of such polar compounds. nih.govunl.edu
In ESI-MS, the molecule is typically observed as a deprotonated species, [M-H]⁻, in negative ion mode, or as a protonated species, [M+H]⁺, in positive ion mode. For 5-Bromoisoxazole-3-carboxylic acid, the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal natural abundance will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of roughly equal intensity separated by two mass units. mdpi.com This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide valuable structural information. unl.edu For carboxylic acids, common fragmentation pathways include the loss of water (H₂O) and the loss of the carboxyl group (COOH). libretexts.org The fragmentation of the isoxazole ring itself can also lead to characteristic fragment ions, further aiding in the structural confirmation. LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of the compound within complex mixtures and confirming its purity. cam.ac.uk
X-ray Crystallography for Definitive Solid-State Structural Determination
For related isoxazole carboxylic acid derivatives, X-ray diffraction studies have revealed key structural features. For example, in the crystal structure of 5-methylisoxazole-4-carboxylic acid, strong intermolecular O-H···N hydrogen bonds were observed, leading to the formation of linear chains. nih.gov Similar hydrogen bonding interactions, likely involving the carboxylic acid group and the nitrogen atom of the isoxazole ring, would be expected for 5-Bromoisoxazole-3-carboxylic acid, influencing its crystal packing.
The crystal structure would also confirm the planarity of the isoxazole ring and provide precise measurements of the bond lengths involving the bromine atom and the atoms of the carboxylic acid group. This detailed structural information is invaluable for understanding the molecule's physical properties and its interactions with biological targets.
Chromatographic Methods (HPLC, GC) for Purity Assessment, Separation, and Quantitative Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of 5-Bromoisoxazole-3-carboxylic acid, separating it from impurities, and for quantitative analysis. nih.gov
HPLC is a versatile and widely used method for the analysis of non-volatile and thermally sensitive compounds like carboxylic acids. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common approach. The retention time of the compound can be used for its identification, and the peak area can be used for its quantification. The purity of a sample can be determined by the presence of a single, sharp peak in the chromatogram. HPLC can be coupled with various detectors, including UV-Vis and mass spectrometry (LC-MS), for enhanced selectivity and sensitivity. nih.gov
While GC is generally more suited for volatile compounds, derivatization of the carboxylic acid group to a more volatile ester or silyl (B83357) ester can allow for its analysis by GC. This can be useful for specific analytical applications where high resolution is required.
These chromatographic methods are crucial in both research and industrial settings to ensure the quality and consistency of 5-Bromoisoxazole-3-carboxylic acid for its intended applications.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 5-Bromoisoxazole-3-carboxylic acid?
Answer:
The synthesis typically involves bromination of an isoxazole precursor or coupling reactions. For example:
- Bromination : Direct bromination of isoxazole-3-carboxylic acid derivatives using brominating agents (e.g., N-bromosuccinimide) under controlled conditions .
- Coupling reactions : Palladium-catalyzed cross-coupling to introduce bromine at the 5-position of the isoxazole ring, followed by carboxylation .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .
Key considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize di-brominated byproducts.
Basic: What spectroscopic and analytical techniques are critical for characterizing 5-Bromoisoxazole-3-carboxylic acid?
Answer:
The compound is characterized using:
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1595 cm⁻¹ (C=N stretch) confirm functional groups .
- NMR :
- Mass spectrometry : Molecular ion peak [M+H]+ at m/z 464 (for derivatives) .
- Elemental analysis : Validate purity (e.g., C, H, N content within ±0.4% of theoretical values) .
Basic: What safety protocols are essential when handling brominated isoxazole derivatives?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of brominated vapors .
- Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
- First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced: How can reaction conditions be optimized to enhance the yield of 5-Bromoisoxazole-3-carboxylic acid?
Answer:
- Temperature control : Maintain bromination reactions at 0–5°C to suppress side reactions (e.g., di-bromination) .
- Catalyst selection : Use Pd(PPh₃)₄ for coupling reactions, which improves regioselectivity .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- pH adjustment : Conduct carboxylation under basic conditions (pH 10–12) to stabilize the carboxylic acid moiety .
Data-driven approach : Design a factorial experiment (e.g., varying temperature, catalyst loading, and solvent) to identify optimal parameters via HPLC yield analysis.
Advanced: How can contradictions in reported biological activities of brominated isoxazole derivatives be resolved?
Answer:
- Replication studies : Repeat assays under standardized conditions (e.g., MIC assays for antifungal activity using Candida albicans ATCC 10231) .
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., bromine position, carboxyl group) on bioactivity .
- Advanced analytics : Use LC-MS/MS to verify compound stability in assay media and rule out degradation artifacts .
Example : Inconsistent antifungal data may arise from differences in fungal strains or compound solubility. Use DMSO as a co-solvent (≤1% v/v) to ensure homogeneity .
Advanced: How can computational chemistry aid in predicting the reactivity of 5-Bromoisoxazole-3-carboxylic acid?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. The bromine atom and carboxylic group are key reactive centers .
- Molecular docking : Simulate interactions with biological targets (e.g., fungal cytochrome P450 enzymes) to guide derivative design .
- Reactivity indices : Calculate Fukui indices to identify sites prone to nucleophilic attack (e.g., C-5 bromine substitution) .
Validation : Compare computational predictions with experimental kinetic data (e.g., reaction rates in Suzuki-Miyaura couplings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
